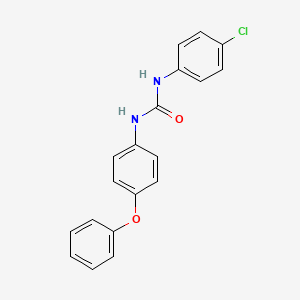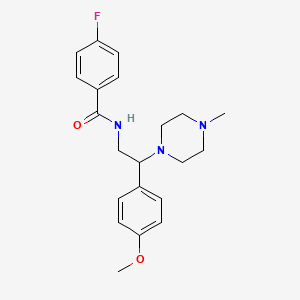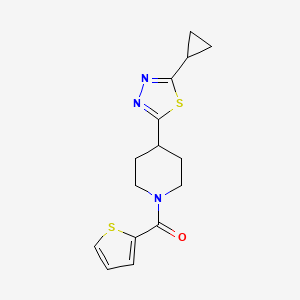
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and it is believed to have a wide range of potential uses in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
Antitumor Activity
- A study explored the synthesis of similar compounds and their antitumor activity. They found that these compounds demonstrated inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Inhibitory Activity in Cancer Cells
- Another research focused on the inhibitory activity of related thiazole compounds in cancer cells. They discovered that certain compounds exhibited significant growth inhibitory activity in human cancer cell lines, including glioma cells (Lefranc et al., 2013).
Antitubercular and Antifungal Activity
- The antitubercular and antifungal activities of novel thiadiazole derivatives were evaluated. Some compounds in this category showed very good antitubercular and antifungal activities (Syed, Ramappa & Alegaon, 2013).
Antibacterial Activity
- A study on the synthesis, spectral characterization, and docking studies of similar compounds indicated their potential antibacterial activity. The research also included density functional theory calculations to analyze the stability and reactivity of these compounds (Shahana & Yardily, 2020).
Selective Estrogen Receptor Modulator (SERM)
- Research into a related compound revealed its potential as a selective estrogen receptor modulator (SERM), showing estrogen antagonist potency in cancer cells and offering a protective effect on bone tissues (Palkowitz et al., 1997).
Molecular Docking and Structural Analysis
- Another study synthesized and characterized similar compounds, focusing on their structural optimization and theoretical vibrational spectra. This research aids in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.
Mode of Action
Given the potential target of action, it can be inferred that the compound might interact with its targets, leading to disruption of dna replication . This disruption could inhibit the replication of cells, including bacterial and cancer cells .
Biochemical Pathways
The downstream effects could include inhibited growth and proliferation of cells, particularly bacterial and cancer cells .
Pharmacokinetics
It is known that heterocyclic compounds like imidazole, which is structurally similar to thiadiazole, are highly soluble in water and other polar solvents This suggests that the compound might have good bioavailability
Result of Action
Given the potential disruption of dna replication, the compound could lead to inhibited growth and proliferation of cells, particularly bacterial and cancer cells . This could result in the death of these cells, potentially making the compound useful in antibacterial or anticancer therapies.
Action Environment
For instance, the fluorescence effects of certain 1,3,4-thiadiazole analogues have been studied in an aqueous medium containing different concentrations of hydrogen ions This suggests that the compound’s activity could be influenced by the pH of its environment
Propriétés
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGPNHPALRIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

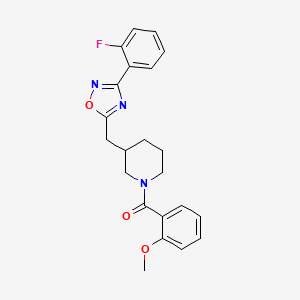
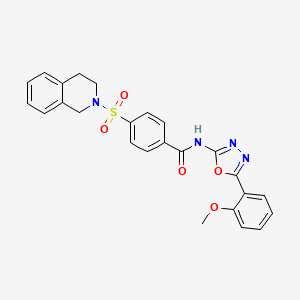
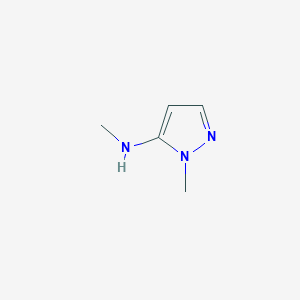

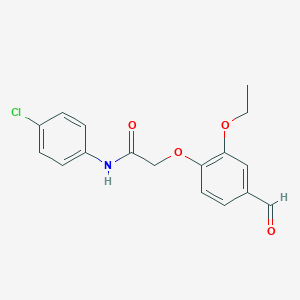

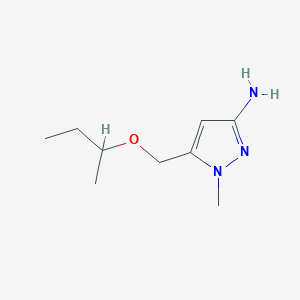
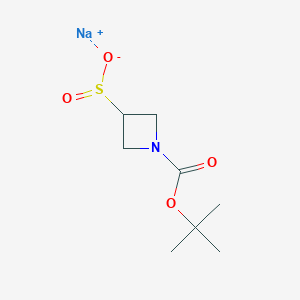
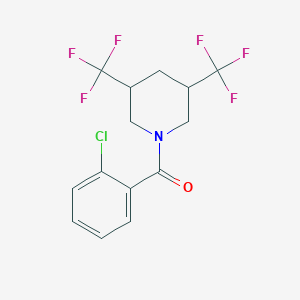

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
